molecular formula C19H20FN3O4S B2376352 4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide CAS No. 1091471-14-5

4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide

Cat. No.: B2376352
CAS No.: 1091471-14-5
M. Wt: 405.44
InChI Key: QCVQAUFWIKXECH-UHFFFAOYSA-N
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Description

4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropane ring, a fluorophenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Formation of the Sulfonamide Moiety: The sulfonamide group is typically formed through the reaction of a sulfonyl chloride with an amine.

    Final Coupling Reaction: The final step involves coupling the cyclopropane, fluorophenyl, and sulfonamide intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring and the sulfonamide moiety.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the cyclopropane ring can lead to the formation of carboxylic acids, while reduction of the amide group can yield amines.

Scientific Research Applications

4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. Additionally, the fluorophenyl group can enhance binding affinity to specific receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclopropanecarboxamido)-N-(2-(4-chlorophenylsulfonamido)ethyl)benzamide
  • 4-(cyclopropanecarboxamido)-N-(2-(4-bromophenylsulfonamido)ethyl)benzamide
  • 4-(cyclopropanecarboxamido)-N-(2-(4-methylphenylsulfonamido)ethyl)benzamide

Uniqueness

The uniqueness of 4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c20-15-5-9-17(10-6-15)28(26,27)22-12-11-21-18(24)13-3-7-16(8-4-13)23-19(25)14-1-2-14/h3-10,14,22H,1-2,11-12H2,(H,21,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVQAUFWIKXECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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